1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane
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Overview
Description
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane can be achieved through several methods. One common approach involves the reaction of 1,2,2-trichloro-1,1-difluoroethane with a sulfur-containing reagent under specific conditions. For example, the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane in the presence of zero-valent zinc and solvents such as methanol, dimethyl formamide, or ethanol at 80°C can yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as the reaction of trichloroethylene with hydrogen fluoride to form intermediate compounds, followed by further reactions to introduce the sulfur and chlorine atoms .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out under controlled temperature and pressure conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like zinc can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation reactions may produce sulfoxides or sulfones.
Scientific Research Applications
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen and sulfur atoms into target molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive halogen and sulfur groups.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane involves its ability to interact with various molecular targets through its reactive halogen and sulfur atoms. These interactions can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The compound’s reactivity is primarily due to the presence of electronegative halogen atoms and the sulfur group, which can form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-1,2-difluoroethane: A similar compound with two fluorine atoms instead of three, used as an intermediate in the production of other chemicals.
1,2-Dichloro-1,1-difluoroethane: Another related compound with different halogenation patterns, used in refrigerants and solvents.
Uniqueness
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane is unique due to the presence of both chlorine and sulfur atoms, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in industrial processes requiring specialized reagents .
Properties
CAS No. |
10469-72-4 |
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Molecular Formula |
C2Cl3F3S |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
(1,2-dichloro-1,2,2-trifluoroethyl) thiohypochlorite |
InChI |
InChI=1S/C2Cl3F3S/c3-1(6,7)2(4,8)9-5 |
InChI Key |
WHRZPLONGINZFS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(SCl)Cl)(F)(F)Cl |
Origin of Product |
United States |
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